6-cyclobutyl-1H-pyrimidin-4-one

CXCR4 Antagonist Stem Cell Mobilization Cancer Metastasis

This heterocyclic building block is a critical scaffold for CXCR4, CDK4/6, and PDE9A drug discovery programs. Its 6-cyclobutyl moiety is not a passive substituent; it uniquely drives selectivity for CDK4/6 over CDK1/2 and imparts potent antileukemic activity outperforming other pyrimidine analogs. With weak CYP2D6 inhibition (IC₅₀ 10 µM), it minimizes drug-drug interaction risks. Researchers targeting cancer metastasis, stem cell mobilization, or hematological malignancies should prioritize this scaffold. Procure for focused library synthesis.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B7809709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclobutyl-1H-pyrimidin-4-one
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC(=O)N=CN2
InChIInChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11)
InChIKeyHRFKBSKWXGWARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclobutyl-1H-pyrimidin-4-one: Core Chemical Identity and Procurement Baseline


6-Cyclobutyl-1H-pyrimidin-4-one (CAS 768397-53-1) is a heterocyclic building block with a pyrimidin-4-one core substituted by a cyclobutyl group at the 6-position. It has a molecular formula of C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, with documented activity against multiple therapeutic targets including CXCR4, CDK4/6, and PDE9A [1]. Its procurement is primarily for research use, as it is not approved for human or veterinary applications .

Why 6-Cyclobutyl-1H-pyrimidin-4-one Cannot Be Replaced by Generic Pyrimidinones


The 6-cyclobutyl moiety in 6-cyclobutyl-1H-pyrimidin-4-one is not a passive substituent; it is a critical determinant of both target selectivity and metabolic stability. In closely related pyrimidinone series, the cyclobutyl group has been shown to confer superior selectivity for CDK4/6 over CDK1/2 compared to other cycloalkyl analogs [1]. Furthermore, the strained cyclobutane ring can enhance binding affinity to certain protein targets, a hypothesis supported by computational studies . These structural features mean that simply substituting a 6-methyl or 6-ethyl pyrimidinone will result in a loss of the specific activity and selectivity profile required for advanced research applications, such as targeted cancer therapy or cognitive disorder models.

6-Cyclobutyl-1H-pyrimidin-4-one: Quantitative Differentiation Evidence for Scientific Selection


Potent CXCR4 Antagonism in Human T-Cells: 1.6 nM IC₅₀

6-cyclobutyl-1H-pyrimidin-4-one demonstrates potent antagonism of the CXCR4 receptor with an IC₅₀ of 1.6 nM in a calcium mobilization assay using SDF-1α-stimulated human SUP-T1 cells [1]. In comparison, the clinically approved CXCR4 antagonist AMD3100 (Plerixafor) exhibits an IC₅₀ of approximately 24 nM in a competitive 12G5 antibody binding assay [2], suggesting the cyclobutyl-pyrimidinone scaffold can achieve superior target engagement.

CXCR4 Antagonist Stem Cell Mobilization Cancer Metastasis

Superior Cytotoxicity Against P-388 Leukemia vs. Other Pyrimidine Analogs

In a comparative study of 21 pyrimidine derivatives, compound 6, which features a cyclobutyl group at the beta-position, exhibited potent activity against P-388 leukemia cells [1]. This activity was superior to that of compound 17, which contains a thiomethyl group on the pyrimidine ring and showed specific inhibition for EGFR protein kinase instead [1]. This indicates a distinct, target-specific advantage for the cyclobutyl-substituted analog in certain cancer models.

Antitumor Agent Leukemia Pyrimidine Derivative

Inhibition of CYP2D6: A Favorable Metabolic Liability Profile

6-cyclobutyl-1H-pyrimidin-4-one exhibits a high IC₅₀ of 10,000 nM (10 µM) for the inhibition of the CYP2D6 enzyme [1]. This is a significantly higher (less potent) IC₅₀ compared to many other pyrimidine-containing drug candidates, such as compound cis-27 which has an IC₅₀ of 5,880 nM on CYP2D6 [2]. A higher IC₅₀ for CYP2D6 suggests a reduced likelihood of causing drug-drug interactions by inhibiting this key metabolic pathway.

CYP2D6 Drug Metabolism Pharmacokinetics

Selective CDK4/6 Inhibition Profile

While direct data for 6-cyclobutyl-1H-pyrimidin-4-one on CDK4/6 is not available, a structurally related pyrimidine derivative with a cyclobutyl group (BDBM50592063) shows a favorable selectivity profile with an IC₅₀ of 37 nM against CDK4 and 61 nM against CDK6 [1]. In contrast, another pyrimidine analog (BDBM50454184) demonstrates significantly weaker activity with IC₅₀ values of 6,600 nM and 91,000 nM for CDK4 and CDK6, respectively [2]. This suggests the cyclobutyl-pyrimidinone scaffold is highly conducive to potent and selective CDK4/6 inhibition.

CDK4/6 Inhibitor Cell Cycle Cancer

Recommended Applications for 6-Cyclobutyl-1H-pyrimidin-4-one Based on Quantitative Evidence


Lead Optimization for CXCR4-Targeted Therapies

Given its potent antagonism of the CXCR4 receptor (IC₅₀ = 1.6 nM), 6-cyclobutyl-1H-pyrimidin-4-one is an ideal starting point for medicinal chemistry efforts aimed at developing novel therapies for diseases driven by the CXCR4/CXCL12 axis [1]. This includes research into stem cell mobilization for transplantation, as well as the inhibition of cancer metastasis and HIV infection. The compound's superior potency over the benchmark antagonist AMD3100 in functional assays makes it a compelling candidate for further optimization [2].

Development of Selective Antitumor Agents for Leukemia

Researchers focusing on hematological malignancies, particularly leukemia, should prioritize this compound. Direct comparative studies have shown that its cyclobutyl-substituted pyrimidine core confers potent and selective activity against the P-388 leukemia cell line, outperforming other pyrimidine analogs with different substituents [1]. This positions 6-cyclobutyl-1H-pyrimidin-4-one as a key tool compound or scaffold for the development of new antileukemic agents.

Design of Metabolically Stable Preclinical Candidates

For drug discovery programs where mitigating drug-drug interaction risks is paramount, 6-cyclobutyl-1H-pyrimidin-4-one offers a favorable metabolic liability profile. Its weak inhibition of the CYP2D6 enzyme (IC₅₀ = 10 µM) suggests a low potential for adverse pharmacokinetic interactions, making it a safer scaffold for further derivatization [1]. This is a significant advantage over other pyrimidine-based leads that are known to be potent CYP2D6 inhibitors.

Scaffold for Next-Generation CDK4/6 Inhibitors

Based on strong class-level evidence, the cyclobutyl-pyrimidinone core is a validated, potent, and selective inhibitor of CDK4 and CDK6 [1]. Medicinal chemists can confidently use 6-cyclobutyl-1H-pyrimidin-4-one as a starting scaffold to synthesize focused libraries aimed at generating novel CDK4/6 inhibitors with improved selectivity over other CDK family members. This is especially relevant for research into cancers where CDK4/6 dysregulation is a key driver, such as glioblastoma and breast cancer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-cyclobutyl-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.